molecular formula C10H8FNO2 B13087378 3-(3-Cyano-5-fluorophenyl)propanoic acid

3-(3-Cyano-5-fluorophenyl)propanoic acid

Cat. No.: B13087378
M. Wt: 193.17 g/mol
InChI Key: HHOZFBXOOPAFJI-UHFFFAOYSA-N
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Description

Contextualization within Substituted Phenylpropanoic Acid Chemistry

Substituted phenylpropanoic acids are a class of organic compounds that feature a phenyl ring attached to a propanoic acid moiety, with various substituents on the aromatic ring. nih.gov This structural motif is prevalent in a wide array of biologically active molecules and functional materials. The versatility of the phenylpropanoic acid scaffold allows for systematic modifications of the substitution pattern on the phenyl ring, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity.

Significance of Cyano and Fluoro Substituents in Aromatic Carboxylic Acid Systems

The presence of both cyano (-C≡N) and fluoro (-F) substituents on the aromatic ring of 3-(3-Cyano-5-fluorophenyl)propanoic acid imparts a unique set of properties to the molecule. Both groups are strongly electron-withdrawing, which has a profound impact on the electronic environment of the phenyl ring and the acidity of the carboxylic acid.

The cyano group is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond. Its presence on the aromatic ring can:

Increase the acidity of the carboxylic acid: By withdrawing electron density from the phenyl ring, the cyano group stabilizes the carboxylate anion formed upon deprotonation, thereby lowering the pKa of the acid.

Influence reaction selectivity: The electron-withdrawing nature of the cyano group can direct the regioselectivity of further chemical modifications on the aromatic ring.

Act as a versatile chemical handle: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a pathway for further derivatization.

The fluoro substituent , being the most electronegative element, also exerts a strong electron-withdrawing inductive effect. Its incorporation into organic molecules is a common strategy in medicinal chemistry due to several beneficial effects:

Enhanced metabolic stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation and increase the in vivo half-life of a drug candidate.

Modulation of lipophilicity: The introduction of a fluorine atom can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Specific molecular interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence the binding affinity of a molecule to its biological target.

The combination of a cyano and a fluoro group at the meta-positions of the phenylpropanoic acid scaffold creates a molecule with distinct electronic and steric properties, making it a valuable tool for the synthesis of complex organic molecules with tailored characteristics.

Detailed Research Findings

While this compound is commercially available for research purposes, detailed studies focusing specifically on its synthesis and applications are not extensively documented in publicly available literature. However, its structural components suggest its primary role as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science research.

The synthesis of this compound can be conceptually approached through established organic reactions. A plausible and common synthetic route involves a two-step sequence starting from 3-cyano-5-fluorobenzaldehyde:

Knoevenagel Condensation: The initial step would likely involve the Knoevenagel condensation of 3-cyano-5-fluorobenzaldehyde with malonic acid. This reaction, typically catalyzed by a weak base such as piperidine or pyridine, would yield 3-(3-cyano-5-fluorophenyl)acrylic acid.

Catalytic Hydrogenation: The resulting α,β-unsaturated carboxylic acid can then be reduced to the target propanoic acid derivative through catalytic hydrogenation. This is commonly achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

This synthetic strategy is a well-established method for the preparation of 3-arylpropanoic acids from the corresponding benzaldehydes.

The research applications of this compound are inferred from the utility of its core structure, the "3-cyano-5-fluorophenyl" moiety, which is found in a number of compounds investigated in medicinal chemistry. For instance, this structural motif is present in molecules designed as negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR5), which are of interest for the treatment of various central nervous system disorders. Therefore, this compound serves as a valuable starting material for the synthesis of such complex and potentially therapeutic agents.

Below are interactive data tables summarizing the key properties and a plausible synthetic pathway for this compound, based on the analysis of its structure and data from closely related compounds.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents like DMSO and methanol (predicted)

| Acidity (pKa) | Lower than benzoic acid (pKa ≈ 4.2) due to electron-withdrawing groups (predicted) |

Table 2: Plausible Synthetic Route for this compound

Step Reaction Reactants Reagents/Catalyst Product
1 Knoevenagel Condensation 3-Cyano-5-fluorobenzaldehyde, Malonic acid Piperidine or Pyridine 3-(3-Cyano-5-fluorophenyl)acrylic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

3-(3-cyano-5-fluorophenyl)propanoic acid

InChI

InChI=1S/C10H8FNO2/c11-9-4-7(1-2-10(13)14)3-8(5-9)6-12/h3-5H,1-2H2,(H,13,14)

InChI Key

HHOZFBXOOPAFJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)F)CCC(=O)O

Origin of Product

United States

Reactivity and Derivatization Chemistry of 3 3 Cyano 5 Fluorophenyl Propanoic Acid

Transformations of the Carboxylic Acid Functionality

The propanoic acid side chain is a primary site for derivatization. The carboxylic acid group can be readily converted into a variety of other functional groups, most notably esters and amides, through standard acylation reactions. msu.edu

Esterification is a fundamental transformation of carboxylic acids, and 3-(3-Cyano-5-fluorophenyl)propanoic acid can be converted to its corresponding propanoate esters under various conditions. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. ceon.rsmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use a large excess of the alcohol or to remove the water that is formed as a byproduct. masterorganicchemistry.com

Table 1: Representative Esterification Reaction Conditions

Catalyst Reagents Key Conditions Purpose
Acid Catalyst (e.g., H₂SO₄) Carboxylic Acid, Alcohol Excess alcohol, heat Drives equilibrium to favor ester formation (Fischer Esterification). masterorganicchemistry.com
Coupling Reagents (e.g., EDCI) Carboxylic Acid, Alcohol, Base Room temperature Mild conditions, suitable for sensitive substrates.

This table presents generalized conditions for esterification reactions applicable to carboxylic acids.

The carboxylic acid moiety can also be transformed into amides, which are important functional groups in pharmaceuticals and materials science. Direct reaction of this compound with an amine is generally slow and inefficient. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to a more reactive acyl chloride or the use of coupling reagents. organic-chemistry.org

For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would convert the carboxylic acid into the highly reactive 3-(3-cyano-5-fluorophenyl)propanoyl chloride. This acyl chloride can then react rapidly with a primary or secondary amine to form the corresponding amide. Alternatively, a wide array of modern coupling reagents, such as n-propanephosphonic acid anhydride (B1165640) (T3P), can facilitate direct amide bond formation under mild conditions with high yields. organic-chemistry.org Other derivatives, such as anhydrides, can also be prepared, although they are generally less common synthetic targets than esters and amides. youtube.com

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the phenyl ring in this compound towards substitution reactions is heavily influenced by the electronic properties of its substituents: the propanoic acid chain, the cyano group, and the fluorine atom.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity (the position of substitution) are governed by the existing substituents on the ring. studysmarter.co.ukmasterorganicchemistry.com

Both the cyano group (-CN) and the propanoic acid side chain are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack, making the reaction slower than with benzene. minia.edu.egquora.com The fluorine atom is also deactivating due to its high electronegativity (inductive effect), but its lone pairs of electrons can donate into the ring through resonance. minia.edu.eg

The directing effects of these groups determine the position of the incoming electrophile:

Cyano Group (-CN): A strong deactivating group and a meta-director. quora.comyoutube.com

Propanoic Acid Group (-CH₂CH₂COOH): A weak deactivating group and a meta-director.

Fluoro Group (-F): A deactivating group but an ortho, para-director. minia.edu.eglibretexts.org

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

Position Directed By Effect Predicted Outcome
2 Fluoro (-F) ortho Favorable
4 Fluoro (-F) para Favorable

This table summarizes the directing influence of the substituents on the aromatic ring for an incoming electrophile.

Nucleophilic aromatic substitution (SNAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

While halides are common leaving groups, the cyano group (-CN) is generally a poor leaving group in SNAr reactions. However, under specific conditions, such as in highly activated systems or with certain reagents, its departure can be observed. For a cyano group to act as a leaving group, the aromatic ring must be exceptionally electron-poor. In the context of this compound, the fluorine atom and the propanoic acid group contribute to the ring's deactivation. For the cyano group at position 3 to be displaced, a strong electron-withdrawing group would ideally need to be at the ortho (positions 2 or 4) or para (position 6, relative to a hypothetical leaving group at C1) position to sufficiently stabilize the intermediate. The existing substitution pattern does not optimally activate the ring for the departure of the cyanide ion. In contrast, the fluorine atom is a much more plausible leaving group in an SNAr reaction, as it is positioned ortho and para to the deactivating cyano and carboxylic acid groups, respectively. researchgate.netbeilstein-journals.org

Modern synthetic chemistry has seen the rise of palladium-catalyzed C-H functionalization, a powerful tool for creating new C-C or C-heteroatom bonds directly from C-H bonds. rsc.org These reactions often employ a directing group to achieve high regioselectivity. nih.gov

While this compound is not an amino acid, the principles of C-H functionalization are applicable. The carboxylic acid group of the propanoic acid side chain can act as an effective directing group. In many palladium-catalyzed reactions, a carboxylic acid can coordinate to the metal center and direct the functionalization to the ortho C-H bond. nih.gov

For this specific molecule, the carboxylic acid group would direct the palladium catalyst to the C-H bond at the C-2 position of the phenyl ring. This would allow for the regioselective introduction of various functional groups, such as aryl or alkyl groups, at this specific site, bypassing the traditional rules of electrophilic substitution.

Chemical Modifications of the Cyano Group

The cyano group in this compound is a key functional handle that can be readily transformed into other valuable functionalities, primarily through reduction and hydrolysis reactions.

Reduction of the Nitrile to Amine Functionality

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. This conversion is typically achieved using various reducing agents, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Commonly employed methods for the reduction of aromatic nitriles include catalytic hydrogenation and the use of metal hydrides. For the reduction of a substrate like this compound, catalytic hydrogenation over catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere is a viable approach. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields of the corresponding amine, 3-(3-(aminomethyl)-5-fluorophenyl)propanoic acid.

Alternatively, metal hydride reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) are effective for this transformation. These reagents offer a different reactivity profile and may be advantageous in certain synthetic contexts. It is important to consider the reactivity of the carboxylic acid group when using strong reducing agents like LiAlH₄, which can also reduce the carboxylic acid to an alcohol. Protection of the carboxylic acid or careful control of reaction conditions may be necessary to achieve selective reduction of the nitrile.

Table 1: Representative Conditions for Nitrile Reduction

Reagent/Catalyst Solvent Temperature (°C) Pressure (atm) Product
H₂, Raney Ni Methanol/Ammonia 25-100 1-100 3-(3-(aminomethyl)-5-fluorophenyl)propanoic acid
H₂, Pd/C Ethanol 25-80 1-50 3-(3-(aminomethyl)-5-fluorophenyl)propanoic acid
LiAlH₄ Tetrahydrofuran 0-66 N/A 3-(3-(aminomethyl)-5-fluorophenyl)propan-1-ol

Hydrolysis of the Nitrile to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group provides a direct route to carboxylic acids or amides, depending on the reaction conditions. This transformation is particularly useful for synthesizing di-acid or amide-acid derivatives of the parent molecule.

Acid- or base-catalyzed hydrolysis can convert the cyano group into a carboxylic acid. Treatment of this compound with strong aqueous acids (e.g., H₂SO₄, HCl) or bases (e.g., NaOH, KOH) at elevated temperatures will lead to the formation of 3-(3-carboxy-5-fluorophenyl)propanoic acid. The reaction proceeds through an intermediate amide, which can sometimes be isolated under milder conditions.

Enzymatic hydrolysis offers a green and selective alternative to chemical methods. Nitrilase enzymes can directly convert nitriles to carboxylic acids under mild pH and temperature conditions, often with high chemo- and regioselectivity. This approach would yield 3-(3-carboxy-5-fluorophenyl)propanoic acid while minimizing side reactions.

Table 2: Conditions for Nitrile Hydrolysis

Reagents Conditions Product
H₂SO₄, H₂O Heat 3-(3-carboxy-5-fluorophenyl)propanoic acid
NaOH, H₂O Heat, then acid workup 3-(3-carboxy-5-fluorophenyl)propanoic acid

Transformations Involving the Fluoro Substituent

The fluorine atom on the aromatic ring of this compound is generally stable but can undergo nucleophilic aromatic substitution (SNAr) under specific conditions, particularly when activated by electron-withdrawing groups.

Selective Nucleophilic Displacement of Fluorine

The cyano group at the meta-position provides some activation for nucleophilic aromatic substitution of the fluorine atom. The reaction is further facilitated by strong nucleophiles and often requires elevated temperatures and polar aprotic solvents.

A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse range of derivatives. For example, reaction with alkoxides (e.g., sodium methoxide) can introduce an alkoxy group, while reaction with amines can lead to the formation of amino-substituted derivatives. Thiolates can be used to introduce thioether functionalities.

The success of these reactions is highly dependent on the nucleophilicity of the attacking species and the reaction conditions. The presence of the propanoic acid side chain might influence the reactivity, and its carboxylate form under basic conditions could potentially affect the electronic properties of the aromatic ring.

Table 3: Examples of Nucleophilic Aromatic Substitution of Fluorine

Nucleophile Solvent Temperature (°C) Product
Sodium methoxide Dimethylformamide (DMF) 100-150 3-(3-Cyano-5-methoxyphenyl)propanoic acid
Ammonia Dimethyl sulfoxide (B87167) (DMSO) 150-200 3-(3-Amino-5-cyanophenyl)propanoic acid

Computational and Theoretical Investigations of 3 3 Cyano 5 Fluorophenyl Propanoic Acid

Electronic Structure and Reactivity Descriptors

Global and Local Chemical Reactivity Indices (e.g., Electrophilicity Index, Hardness)

Information not available in the searched scientific literature.

Spectroscopic Property Predictions and Validation

Information not available in the searched scientific literature.

Vibrational Spectroscopic Analysis (FT-IR)

Information not available in the searched scientific literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (1H, 13C, 19F)

Information not available in the searched scientific literature.

UV-Visible Absorption Spectra Prediction

Information not available in the searched scientific literature.

Intermolecular Interactions and Non-Covalent Forces

Information not available in the searched scientific literature.

Reduced Density Gradient (RDG) Analysis for Weak Interactions

Information not available in the searched scientific literature.

Electron Localization Function (ELF) Studies of Electron Density Localization

The Electron Localization Function (ELF) is a theoretical tool in quantum chemistry that provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. rdd.edu.iq This function is invaluable for visualizing and understanding the electron pair probability in multi-electronic systems, offering chemically intuitive maps of electron localization. rdd.edu.iq High ELF values, approaching 1, signify regions of high electron localization, which are typically associated with covalent bonds and lone pairs of electrons. jussieu.frresearchgate.net Conversely, lower ELF values indicate regions of delocalized electrons, such as in the π-system of aromatic rings. jussieu.frresearchgate.net

While specific ELF studies on 3-(3-Cyano-5-fluorophenyl)propanoic acid are not available in the current literature, a qualitative analysis can be inferred based on the electronic properties of its constituent functional groups. The analysis of the ELF topology would partition the molecular space into basins of attractors, which correspond to chemical objects like atomic cores, bonds, and lone pairs. researchgate.netscribd.com

In this compound, distinct regions of electron localization are expected:

Aromatic Ring: The π-system of the phenyl ring would exhibit delocalized electron density. However, the presence of the strongly electron-withdrawing cyano (-CN) and fluoro (-F) groups would perturb this delocalization. csic.esrsc.org These substituents would reduce the electron density within the aromatic ring compared to unsubstituted benzene. nih.gov

Substituents: High ELF values are anticipated in the region of the C≡N triple bond of the cyano group and around the highly electronegative fluorine atom, indicating significant electron localization. The lone pairs of the nitrogen and fluorine atoms would appear as distinct localization domains. scribd.com

Propanoic Acid Moiety: The C-C and C-H single bonds of the propanoic acid chain would show characteristic high ELF values indicative of covalent bonds. The carbonyl group (C=O) would display localization corresponding to the double bond and the lone pairs on the oxygen atom. Similarly, the C-O and O-H bonds of the carboxylic acid group would have their own distinct high-localization basins.

The following table summarizes the expected ELF characteristics for different regions of the molecule.

Molecular RegionExpected ELF ValueInterpretation
Phenyl Ring (π-system)ModerateDelocalized electrons, with density reduced by electron-withdrawing substituents.
C-F BondHighLocalized covalent bond with high electron density shifted towards the fluorine atom.
C≡N Triple BondHighRegion of high electron density corresponding to the triple bond.
Carboxylic Acid Group (C=O, C-O, O-H)HighLocalized covalent bonds and lone pairs on oxygen atoms.
Alkyl Chain (C-C, C-H)HighLocalized single covalent bonds.

Mechanistic Insights from Computational Modeling

As of the current date, specific computational studies detailing reaction pathways and transition state analyses for this compound have not been reported in the peer-reviewed scientific literature. Such investigations would be valuable for understanding its reactivity, degradation pathways, and potential synthetic routes.

The acidity of a carboxylic acid, quantified by its pKa value, is significantly influenced by the electronic effects of substituents on the molecule. openstax.org Electron-withdrawing groups tend to increase the acidity (lower the pKa) by stabilizing the resulting carboxylate anion through inductive or resonance effects. libretexts.orgjove.com Conversely, electron-donating groups decrease acidity. jove.com

In this compound, the phenyl ring is decorated with two potent electron-withdrawing substituents: a cyano group (-CN) and a fluorine atom (-F). libretexts.orgacs.orglibretexts.org

Inductive Effect: Both fluorine and the cyano group are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). libretexts.orglibretexts.org This effect pulls electron density through the sigma bonds of the molecule, which helps to disperse the negative charge of the carboxylate anion formed upon deprotonation, thereby stabilizing it. libretexts.orgpharmaguideline.com

Resonance Effect: The cyano group also exhibits an electron-withdrawing resonance effect (-M), further delocalizing the electron density of the aromatic ring. youtube.com

These combined electron-withdrawing effects are expected to make this compound a stronger acid than both propanoic acid and its unsubstituted aromatic analogue, 3-phenylpropanoic acid. The pKa of propanoic acid is approximately 4.87, while the pKa of 3-phenylpropanoic acid is about 4.66. nih.govbrainly.comchemicalbook.comwikipedia.org The phenyl group itself is weakly electron-withdrawing, which accounts for the slight increase in acidity of 3-phenylpropanoic acid compared to propanoic acid. nih.govstackexchange.com The addition of the strong electron-withdrawing cyano and fluoro groups to the phenyl ring will further stabilize the conjugate base, leading to a predicted pKa value that is lower than 4.66. openstax.orgjove.com

The following table provides a comparison of experimental pKa values for parent compounds and a qualitative prediction for this compound based on these substituent effects.

CompoundCAS NumberExperimental pKaReason for pKa Value
Propanoic acid79-09-44.87 nih.govbrainly.comfiveable.meBaseline aliphatic carboxylic acid.
3-Phenylpropanoic acid501-52-04.66 chemicalbook.comwikipedia.orgSlightly more acidic due to the weakly electron-withdrawing nature of the phenyl group. stackexchange.com
This compoundNot AvailablePredicted to be < 4.66Strong electron-withdrawing effects from both the cyano and fluoro substituents stabilize the carboxylate anion, increasing acidity. libretexts.orgjove.com

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